molecular formula C18H14F3N3O2 B6592173 N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine CAS No. 1820716-93-5

N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine

Cat. No.: B6592173
CAS No.: 1820716-93-5
M. Wt: 361.3 g/mol
InChI Key: PIJJYQWNIHIDOD-UHFFFAOYSA-N
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Description

N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a complex organic compound that features a pyrimidine ring substituted with a naphthyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with naphthyl and trifluoromethyl substitutions. Examples include:

    Naphthyl-substituted pyrimidines: Compounds with similar naphthyl groups attached to the pyrimidine ring.

    Trifluoromethyl-substituted pyrimidines: Compounds with trifluoromethyl groups attached to the pyrimidine ring.

Uniqueness

N-Methyl-N-[6-(2-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[methyl-[4-naphthalen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-24(10-16(25)26)17-22-14(9-15(23-17)18(19,20)21)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJJYQWNIHIDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501142749
Record name Glycine, N-methyl-N-[4-(2-naphthalenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820716-93-5
Record name Glycine, N-methyl-N-[4-(2-naphthalenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820716-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-methyl-N-[4-(2-naphthalenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501142749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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